molecular formula C9H6N2O3 B1417650 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid CAS No. 33986-75-3

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Cat. No.: B1417650
CAS No.: 33986-75-3
M. Wt: 190.16 g/mol
InChI Key: WARFZQDQEUGANF-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
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Biological Activity

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticonvulsant, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a fused heterocyclic system that contributes to its biological efficacy. The synthesis typically involves the condensation of anthranilic acid derivatives with various amines under specific conditions, leading to moderate to high yields of the target compound .

Antibacterial Activity

Research indicates that 3,4-dihydro-4-oxoquinazoline derivatives exhibit significant antibacterial activity against a range of pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several derivatives against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of 3,4-Dihydro-4-oxoquinazoline Derivatives

CompoundMIC (μg/mL)Bacterial Strain
5a15.63Staphylococcus aureus
5c1.95Staphylococcus aureus
6b31.25Klebsiella pneumoniae
6c31.25Salmonella typhimurium

The compound 5c displayed the most potent antibacterial activity across all tested strains, with MIC values ranging from 1.95 to 7.81 μg/mL . These findings highlight the potential of these compounds as alternatives to conventional antibiotics.

Anticonvulsant Activity

In addition to antibacterial properties, certain derivatives of 3,4-dihydro-4-oxoquinazoline have shown promise as anticonvulsants. A study involving 29 synthesized compounds demonstrated that several exhibited significant anticonvulsant action in animal models.

Table 2: Anticonvulsant Activity in Animal Models

CompoundTest UsedActivity Observed
AMaximal Electroshock (MES)Significant
BPentylenetetrazol (PTZ)Moderate
CRotorod TestLow Neurotoxicity

Nine compounds were identified as having notable anticonvulsant effects, particularly those classified as azaquinazolones . This suggests that structural modifications can enhance therapeutic efficacy while minimizing neurotoxic effects.

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds derived from the quinazoline structure have been shown to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Clinical Relevance

A notable case study involved the evaluation of a specific derivative in a mouse model of infection, where it demonstrated low clearance rates and high oral bioavailability. This compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections .

Additionally, structural modifications based on structure-activity relationship (SAR) studies have led to the identification of variants with improved pharmacokinetic profiles and enhanced biological activity . These insights are crucial for guiding future drug development efforts.

Properties

IUPAC Name

4-oxo-3H-quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARFZQDQEUGANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955570
Record name 4-Hydroxyquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33986-75-3
Record name 4-Hydroxyquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 10-mL volume stainless steel pressure-resistant vessel were placed 1.00 g (5.5 mmol) of 5-carboxyanthranilic acid, 2.30 g (22.0 mmol) of methyl orthoformate, 1.70 g (22.0 mmol) of ammonium acetate, and 4.0 mL of methanol. The reaction was carried out at 120° C. for 3 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and 40 mL of water and 10 mL of hydrochloric acid (1 mol/L) were added to the reaction mixture. The resulting aqueous mixture was stirred for 15 minutes and filtered to give 0.96 g (isolated yield: 84%, purity: 91% in terms of area percentage determined by high performance liquid chromatography) of 6-carboxyquinazolin-4-one as a yellow crystalline product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-amino isophthalic acid (17 g, 0.093 mol) and formamide (85 mL) was heated at 180° C. for 5 h. The reaction mixture was cooled to RT and added acetone. The solid precipitate thus obtained was stirred for 2 h, filtered and dried to give 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (11 g, 61%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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